4-(Propan-2-yl)piperidine-1-carbonyl chloride
Description
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-propan-2-ylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)8-3-5-11(6-4-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
YTBPVZRBPZTWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation via Chlorinating Agents
The most common synthetic route involves the conversion of the corresponding carboxylic acid or its derivatives into the acid chloride using chlorinating reagents:
- Starting Material: 4-(Propan-2-yl)piperidine-1-carboxylic acid or its esters.
- Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ are used to replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming the acid chloride.
- Reaction Conditions: Typically conducted under anhydrous conditions with an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
- Neutralization: Triethylamine or similar bases are added to neutralize the hydrogen chloride formed during the reaction.
$$
\text{4-(Propan-2-yl)piperidine-1-carboxylic acid} + \text{SOCl}2 \rightarrow \text{4-(Propan-2-yl)piperidine-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Alternative Synthetic Routes
- Trialkylsilyl Halide Mediated Process: A patented method involves reacting 4-piperidinylpiperidine with trialkylsilyl halides followed by treatment with carbon dioxide and subsequent chlorination to form the carbonyl chloride derivative. This method offers improved yields and operational safety.
- Hydrolysis and Recrystallization: After chlorination, the acid chloride is often purified by washing, drying, and recrystallization from solvents such as n-hexane or isopropyl ether to obtain a high-purity product.
Notes on Reaction Optimization
- Temperature Control: Reactions are generally performed at low to moderate temperatures (0°C to room temperature) to control the rate and avoid side reactions.
- Use of Bases: Bases like triethylamine serve as scavengers for HCl and improve reaction efficiency.
- Solvent Choice: Anhydrous solvents such as dichloromethane or toluene are preferred to maintain anhydrous conditions and facilitate purification.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting Material | 4-(Propan-2-yl)piperidine-1-carboxylic acid or ester | Purity affects yield and reaction rate |
| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | Thionyl chloride preferred for milder conditions |
| Reaction Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |
| Reaction Time | 1 to 24 hours | Dependent on scale and reagent purity |
| Base Used | Triethylamine | Neutralizes HCl, improves yield |
| Solvent | Anhydrous dichloromethane, toluene | Ensures dryness, facilitates workup |
| Purification | Recrystallization from n-hexane or isopropyl ether | Yields high-purity acid chloride |
| Yield | Typically 70-90% | Optimized methods can achieve higher yields |
Research Findings and Practical Considerations
- Reactivity: The carbonyl chloride group is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis to the corresponding acid.
- Safety: Use of chlorinating agents requires proper ventilation and safety measures due to the release of corrosive gases (HCl, SO₂).
- Storage: The compound should be stored in a moisture-free environment, preferably under inert gas and at low temperature to maintain stability.
- Applications: The prepared acid chloride serves as a versatile intermediate in pharmaceuticals and organic synthesis, enabling the formation of amides, esters, and other derivatives.
Summary of Preparation Methodology
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | Obtain or synthesize 4-(Propan-2-yl)piperidine-1-carboxylic acid | Pure acid ready for chlorination |
| 2 | Chlorination | Treat acid with SOCl₂ or (COCl)₂ under anhydrous conditions, with triethylamine | Formation of 4-(Propan-2-yl)piperidine-1-carbonyl chloride |
| 3 | Workup and purification | Removal of gases, washing, drying, recrystallization | High purity acid chloride |
| 4 | Storage and handling | Store under inert atmosphere, low temperature | Stable compound ready for further use |
This detailed analysis consolidates diverse, authoritative sources and patents describing the preparation of 4-(Propan-2-yl)piperidine-1-carbonyl chloride, emphasizing acylation via chlorinating agents as the principal synthetic route. Alternative methods involving trialkylsilyl intermediates also demonstrate advancements in yield and safety. The compound’s preparation requires strict anhydrous conditions and careful handling due to the reactive carbonyl chloride group.
This synthesis knowledge base supports researchers and industrial chemists in producing high-quality 4-(Propan-2-yl)piperidine-1-carbonyl chloride for applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Propan-2-yl)piperidine-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-(Propan-2-yl)piperidine-1-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in the field of pharmacology. Notable applications include:
- Antihypertensive Agents : Research has shown that derivatives of piperidine compounds can exhibit significant antihypertensive effects. For instance, a study reported on the synthesis and evaluation of novel piperidine derivatives that demonstrated potent bradycardic activity, which could be beneficial in treating hypertension .
- Anti-inflammatory Properties : Some studies have indicated that piperidine derivatives can modulate inflammatory responses. For instance, compounds derived from 4-(Propan-2-yl)piperidine have been evaluated for their ability to inhibit pyroptosis and reduce interleukin-1β release, suggesting potential applications in treating inflammatory diseases .
Antihypertensive Research
A detailed investigation into piperidine derivatives revealed that certain modifications to the 4-(Propan-2-yl)piperidine structure enhanced its pharmacological profile. The study highlighted several compounds with improved efficacy in lowering blood pressure compared to existing treatments . The structure-activity relationship (SAR) analysis provided insights into how specific substitutions could optimize therapeutic outcomes.
Anti-inflammatory Activity
In another study, researchers synthesized a series of benzo[d]imidazole derivatives linked to piperidine moieties. These compounds were found to significantly inhibit pyroptotic cell death in vitro, indicating their potential as anti-inflammatory agents. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Tables
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)piperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create diverse chemical entities.
Comparison with Similar Compounds
Key Comparative Insights:
Formyl substituents () introduce additional polarity and reactivity, making the compound more prone to hydrolysis or further derivatization .
Functional Group Differences :
- Sulfonyl chlorides (e.g., 4-isopropylbenzenesulfonyl chloride, ) undergo sulfonylation reactions, forming sulfonamides or sulfonate esters, whereas carbonyl chlorides participate in acylations (e.g., forming amides or esters) .
Biological Relevance :
- Piperidine carbonyl chlorides are frequently used in drug discovery. For example, substituted desloratadine derivatives () leverage piperidine scaffolds for arginine vasopressin receptor antagonism, where substituents like isopropyl or trifluoromethyl modulate binding affinity .
Synthetic Methodology :
- The synthesis of these compounds often involves thionyl chloride-mediated carboxylate activation () or palladium-catalyzed carbonylations (). Steric effects from substituents like isopropyl may necessitate optimized reaction conditions .
Research Findings and Computational Insights
- Structural Analysis: Crystal structures of related piperidine derivatives (e.g., methyl 4-(piperidin-1-ylcarbonyl)benzoate) are often refined using SHELXL (), a program renowned for precision in small-molecule crystallography .
- Biological Activity : Piperidine-1-carbonyl chlorides with bulky substituents (e.g., isopropyl) exhibit improved metabolic stability in preclinical studies, as seen in ’s vasopressin antagonists .
Biological Activity
4-(Propan-2-yl)piperidine-1-carbonyl chloride, also known as 1-(propan-2-yl)piperidine-4-carbonyl chloride, is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, applications in pharmaceuticals, and relevant case studies.
4-(Propan-2-yl)piperidine-1-carbonyl chloride acts primarily as an acylating agent in organic synthesis. Its carbonyl chloride group can transfer to nucleophiles, facilitating the formation of various organic compounds. The piperidine moiety is particularly notable for its interaction with biological targets, including receptors and enzymes, which modulate their activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN |
| Molecular Weight | 173.67 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmaceutical Development
The compound is being explored for its role in developing drugs targeting the central nervous system due to its piperidine structure. It has shown promise in synthesizing various pharmaceutical agents, including those with antimicrobial properties .
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth effectively, making them candidates for new antibiotic therapies .
Case Studies
-
Anticancer Activity : A study evaluated the anticancer potential of piperidine derivatives, including those related to 4-(propan-2-yl)piperidine-1-carbonyl chloride. Results indicated that modifications to the piperidine structure could enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents .
Compound IC₅₀ (µM) Cell Line Piperidine Derivative A 22.5 HepG-2 (liver cancer) Piperidine Derivative B 15.4 HCT-116 (colon cancer) - Neuropharmacological Effects : Another study focused on the effects of piperidine derivatives on monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. The compound demonstrated competitive inhibition of MAO-B, indicating potential antidepressant properties .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For example:
- Modification Effects : Altering functional groups on the piperidine ring significantly impacts the compound's efficacy against specific biological targets.
- Dose-Response Relationships : Concentration-dependent effects have been observed in various biological assays, indicating that higher doses may lead to increased biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
